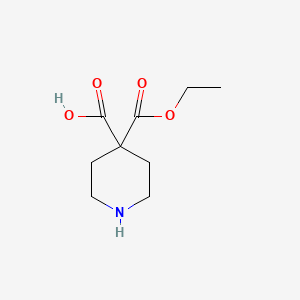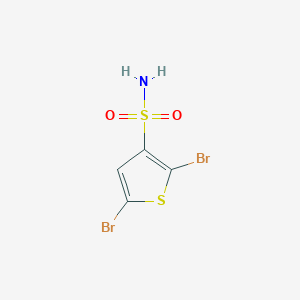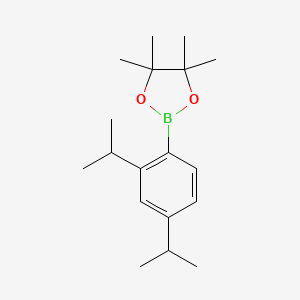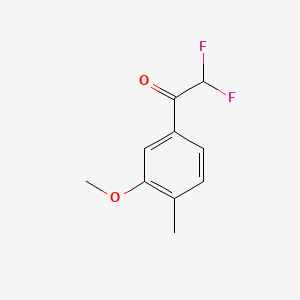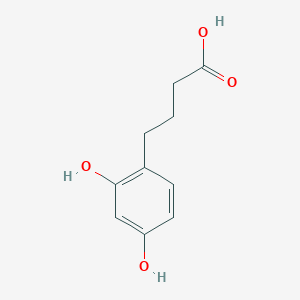
4-(2,4-Dihydroxyphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dihydroxyphenyl)butanoic acid: 4-(2,4-dihydroxyphenyl)butyric acid , is a chemical compound with the following structural formula:
C10H12O4
It features a butanoic acid backbone (four carbon atoms) with two hydroxyl groups attached to the phenyl ring. The compound is also referred to by its IUPAC name: 4-(2,5-dihydroxyphenyl)butanoic acid .
Métodos De Preparación
Synthetic Routes: The synthetic preparation of 4-(2,4-Dihydroxyphenyl)butanoic acid involves several routes. One common method is the hydroxylation of 4-phenylbutyric acid using reagents like potassium permanganate or hydrogen peroxide. The reaction proceeds under mild conditions, yielding the desired compound.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically occurs in specialized laboratories or research settings. The compound’s purity and yield are critical for its applications.
Análisis De Reacciones Químicas
Reactivity: 4-(2,4-Dihydroxyphenyl)butanoic acid can undergo various chemical reactions:
Oxidation: It can be oxidized to form quinones or other derivatives.
Reduction: Reduction reactions yield dihydroxyphenylbutanoic acids or related compounds.
Substitution: Substituent groups can be introduced on the phenyl ring.
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄), catalytic hydrogenation.
Substitution: Acid chlorides, anhydrides, or other electrophiles.
Major Products: The major products depend on the specific reaction conditions. Oxidation leads to quinones, while reduction produces dihydroxyphenylbutanoic acids.
Aplicaciones Científicas De Investigación
4-(2,4-Dihydroxyphenyl)butanoic acid finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Studied for its therapeutic effects.
Industry: Employed in the synthesis of pharmaceuticals and other compounds.
Mecanismo De Acción
The compound’s mechanism of action involves interactions with molecular targets and pathways. Further research is needed to elucidate specific details.
Comparación Con Compuestos Similares
While 4-(2,4-Dihydroxyphenyl)butanoic acid is unique due to its specific structure, similar compounds include:
2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid: (CAS: 440354-06-3).
Butanoic acid, 4-[(2,4-dichlorophenyl)oxy]-, butyl ester: (CAS: 6753-24-8).
Butanoic acid, hexyl ester: (CAS: 2639-63-6).
Propiedades
Fórmula molecular |
C10H12O4 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
4-(2,4-dihydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H12O4/c11-8-5-4-7(9(12)6-8)2-1-3-10(13)14/h4-6,11-12H,1-3H2,(H,13,14) |
Clave InChI |
BLGVZDUARLDEFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



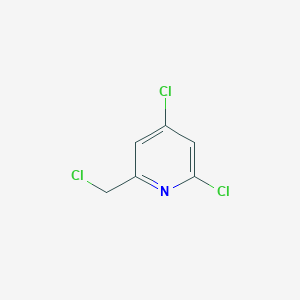
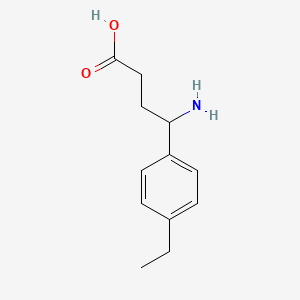
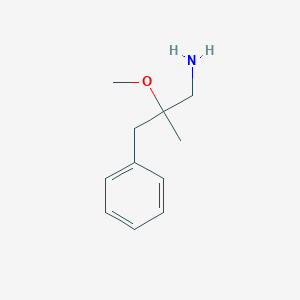

![2-(Benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B13539714.png)
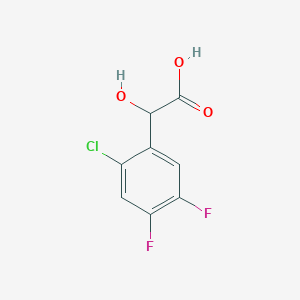
![3-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539739.png)
![Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13539743.png)
